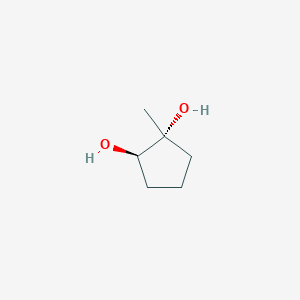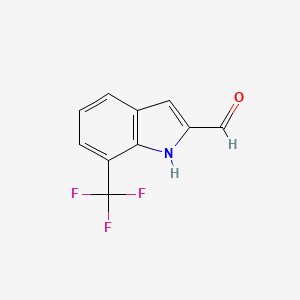
7-(Trifluoromethyl)-1H-indole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethyl)-1H-indole-2-carbaldehyde is a compound that combines the indole framework with a trifluoromethyl group. Indole derivatives are widely recognized for their biological activities and applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties, making it a valuable entity in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using trifluoromethyl sulfonyl sodium (CF₃SO₂Na) under mild conditions . This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring.
Industrial Production Methods: Industrial production of this compound can leverage flow chemistry techniques, which offer scalability and environmental benefits. A modular flow platform can be used to generate trifluoromethyl-heteroatom anions from readily available organic precursors and cesium fluoride as the primary fluorine source . This approach facilitates the rapid and efficient synthesis of trifluoromethylated compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce other functional groups to the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products: The major products formed from these reactions include trifluoromethylated alcohols, carboxylic acids, and various substituted indole derivatives .
Wissenschaftliche Forschungsanwendungen
7-(Trifluoromethyl)-1H-indole-2-carbaldehyde has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, increasing its efficacy and selectivity. For instance, in pharmaceuticals, the compound can inhibit enzymes or receptors involved in disease pathways, such as serotonin reuptake transporters in neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Fluoxetine: An antidepressant with a trifluoromethyl group that inhibits serotonin reuptake.
Celecoxib: A painkiller with anti-inflammatory properties, containing a trifluoromethyl group.
Mefloquine: An antimalarial drug with a trifluoromethyl group.
Uniqueness: 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde is unique due to its combination of the indole core and the trifluoromethyl group, which imparts enhanced stability, lipophilicity, and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and beyond .
Eigenschaften
Molekularformel |
C10H6F3NO |
|---|---|
Molekulargewicht |
213.16 g/mol |
IUPAC-Name |
7-(trifluoromethyl)-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-4-7(5-15)14-9(6)8/h1-5,14H |
InChI-Schlüssel |
LOKMFTVQOFAWJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((R)-8-(3,5-Difluorophenyl)-8-methyl-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)-N-((S)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridin]-3-yl)acetamide](/img/structure/B13342996.png)
![8-(Oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13343001.png)

![tert-Butyl (3S,6S)-6-(bromomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13343010.png)
![(S)-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B13343018.png)

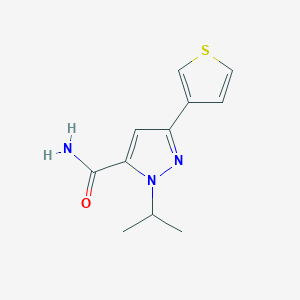
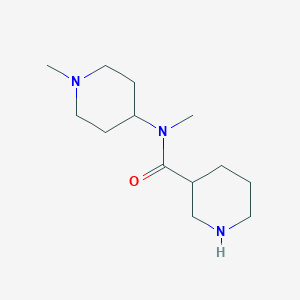
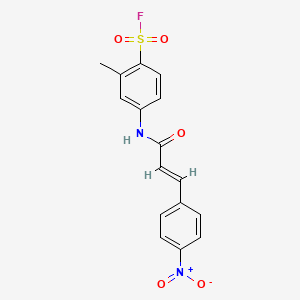

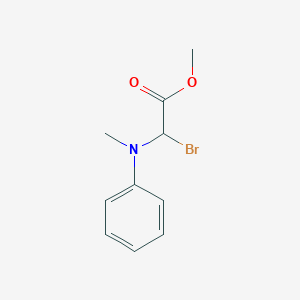
![tert-Butyl 7-(1-methyl-1H-pyrazol-5-yl)-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13343059.png)
